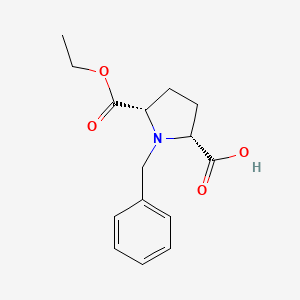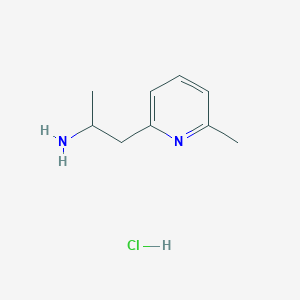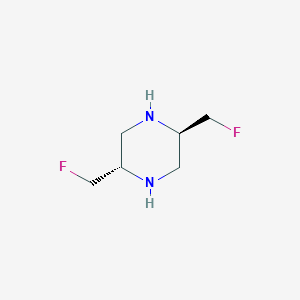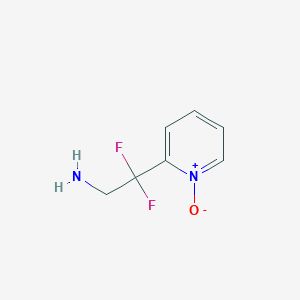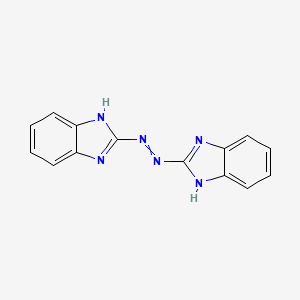![molecular formula C10H13NO B12841078 4-[(R)-amino(cyclopropyl)methyl]phenol](/img/structure/B12841078.png)
4-[(R)-amino(cyclopropyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(Amino(cyclopropyl)methyl)phenol: is a chiral organic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Amino(cyclopropyl)methyl)phenol typically involves the following steps:
Cyclopropylmethylation: The introduction of the cyclopropylmethyl group to the phenol ring can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of phenol with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the cyclopropylmethylated phenol with an appropriate amine source, such as ammonia or an amine derivative, under basic conditions.
Industrial Production Methods: Industrial production of ®-4-(Amino(cyclopropyl)methyl)phenol may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: ®-4-(Amino(cyclopropyl)methyl)phenol can undergo oxidation reactions, where the phenol group is oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various derivatives. For example, the amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products:
Oxidation: Quinones.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
Chemistry:
Synthesis of Chiral Compounds: ®-4-(Amino(cyclopropyl)methyl)phenol is used as a building block in the synthesis of chiral compounds, which are important in asymmetric synthesis and catalysis.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: Due to its unique structure, ®-4-(Amino(cyclopropyl)methyl)phenol is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of ®-4-(Amino(cyclopropyl)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenol ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
®-4-(Amino(cyclopropyl)methyl)-4-chlorophenol: This compound has a similar structure but with a chlorine atom on the phenol ring, which can alter its reactivity and biological activity.
®-4-(Amino(cyclopropyl)methyl)-2-methylphenol: The presence of a methyl group on the phenol ring can influence the compound’s steric and electronic properties.
Uniqueness: ®-4-(Amino(cyclopropyl)methyl)phenol is unique due to its specific combination of a chiral center, a cyclopropylmethyl group, and a phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
4-[(R)-amino(cyclopropyl)methyl]phenol |
InChI |
InChI=1S/C10H13NO/c11-10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10,12H,1-2,11H2/t10-/m1/s1 |
InChI 键 |
DEQTVSNEVTUFLS-SNVBAGLBSA-N |
手性 SMILES |
C1CC1[C@H](C2=CC=C(C=C2)O)N |
规范 SMILES |
C1CC1C(C2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


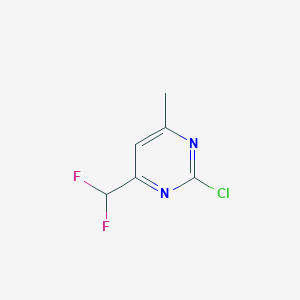

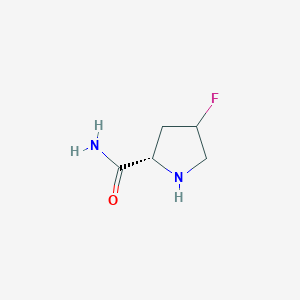




![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride](/img/structure/B12841032.png)
